molecular formula C10H9Cl2NO B019368 6-Chloro-5-(2-chloroethyl)indolin-2-one CAS No. 118289-55-7

6-Chloro-5-(2-chloroethyl)indolin-2-one

Cat. No. B019368
M. Wt: 230.09 g/mol
InChI Key: ZTQQXEPZEYIVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one involves multiple steps, including the use of substituted ethyl groups and chloroethyl substituents. A study by Meti et al. (2016) described the synthesis of a series of indolin-2-ones, highlighting the methodologies for introducing different substituents to the indolin-2-one core, demonstrating the compound's synthetic accessibility and versatility (Meti et al., 2016).

Molecular Structure Analysis

The molecular structure of 6-Chloro-5-(2-chloroethyl)indolin-2-one has been elucidated through X-ray crystallography. Roopashree et al. (2015) provided insights into the compound's crystal structure, revealing the presence of a disordered chloroethyl substituent and the arrangement of molecules in the crystal through hydrogen bonding (Roopashree et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 6-Chloro-5-(2-chloroethyl)indolin-2-one includes its participation in anti-proliferative activities. Meti et al. (2017) explored the reaction of this compound with cyclic secondary amines and subsequent steps, leading to derivatives with potent anti-proliferative activity, underscoring the compound's utility in designing cancer therapeutics (Meti et al., 2017).

Physical Properties Analysis

While specific studies focusing on the detailed physical properties of 6-Chloro-5-(2-chloroethyl)indolin-2-one were not identified in the provided literature, the analysis of its crystal structure provides indirect insights into its physical characteristics, such as solubility and stability, which are crucial for its application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of 6-Chloro-5-(2-chloroethyl)indolin-2-one, particularly its reactivity and interactions with biological targets, have been highlighted through its synthesis and anti-proliferative activity. The compound's ability to undergo various chemical transformations enables the development of derivatives with significant biological activities, as demonstrated by the synthesis of biphenyl derived 5-substituted-indolin-2-one derivatives with anti-proliferative activity (Meti et al., 2017).

Scientific Research Applications

  • Indolin-2-one hybrids, including 6-Chloro-5-(2-chloroethyl)indolin-2-one derivatives, are being explored for their potential as small molecule anticancer agents. Recent advances in synthetic development and structure-activity relationship research have shown promising results in this area (Chaudhari et al., 2021).

  • A study synthesized 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, demonstrating its potential as a novel scaffold for kinase research and as a promising drug target (Cheung et al., 2001).

  • The crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one was analyzed, revealing a disordered aromatic ring and chloroethyl substituent. This study contributes to the understanding of molecular interactions and structures of such compounds (Roopashree et al., 2015).

  • Derivatives of indolin-2-one with piperazine-1-carbothiohydrazide moiety have shown promising antiproliferative activity against various human cancer cell lines, suggesting potential therapeutic applications (Lin et al., 2013).

  • Novel fluorinated anticancer agents incorporating the indolin-2-one moiety have been synthesized and exhibit potent activities against human cancer cell lines, with some showing activity comparable to known drugs like sunitinib (Wang et al., 2015).

  • An assay developed for determining 10-chloro-5-(2-dimethylaminoethyl)-7H-indolo[2,3-c]quinoline-6(5h)-one in blood or plasma provides valuable information for clinical trials and drug development (Strojny et al., 1981).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQXEPZEYIVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442471
Record name 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(2-chloroethyl)indolin-2-one

CAS RN

118289-55-7
Record name 5-(2-Chloroethyl)-6-chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118289-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)-6-chlorooxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT4R5S724X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 130 g of 5-(2-chloroacetyl)-6-chlorooxindole, 455 ml of trifluoroacetic acid and 148.6 g of triethylsilane was maintained at a temperature of about 40-45° C. for 7 hours. The reaction mass was filtered at −5 to 0° C. after maintaining for 1 to 2 hours at the same temperature. The compound was washed with 130 ml of water and further slurried in 650 ml of water. After separation from the water, it was then dried to yield 113 g of the title compound.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
455 mL
Type
reactant
Reaction Step One
Quantity
148.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Triethylsilane (57.2 gm) was added slowly to the reaction mixture of 5-(2-Chloro acetyl) -6-chloro oxindole (50.0 gm) and trifluoroacetic acid (175 mL) below the temperature of 45° C. The reaction was maintained at 40-45° C. for 6 hours. The reaction mass was cooled to 0° C. to -5° C. and maintained stirring for 90 minutes. The separated solid was filtered and washed with water (50 mL). Then the wet compound was further slurred in water (250 mL) for 90 minutes. The resultant solid was filtered, washed with water (50 mL) and dried at a temperature of 70-75° C. to afford 5-(2-chloroethyl) -6-chloro oxindole (43.5 gm).
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 2 L round-bottom flask is loaded with 300 g (1.22 mols) of 6-chloro-5-(2-chloro-1-hydroxy-ethyl)-1,3-dihydro-indol-2-one and 1140 ml of trifluoroacetic acid, under nitrogen atmosphere. The mixture is stirred at room temperature for 1 h, then heated to about 35-40° C. 214 ml (1.34 mols) of triethylsilane are then dropped therein in approx. 1 hr 30 min, keeping stirring for 12-14 h. Separately, a round-bottom flask is loaded with 3000 g of a water/ice mixture and the reaction mixture is carefully dropped therein, in about 1 hr 30 min, under strong stirring. The resulting white suspension is stirred for 30 min, then filtered, washed with purified water (4×500 ml) and heptane (400 ml), then dried at 60° C. under vacuum to afford 281 g of 6-chloro-5-(2-chloro-ethyl)-1,3-dihydro-indol-2-one.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1140 mL
Type
solvent
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
3000 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-(2-chloroethyl)indolin-2-one
Reactant of Route 2
6-Chloro-5-(2-chloroethyl)indolin-2-one
Reactant of Route 3
6-Chloro-5-(2-chloroethyl)indolin-2-one
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-(2-chloroethyl)indolin-2-one
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-(2-chloroethyl)indolin-2-one
Reactant of Route 6
6-Chloro-5-(2-chloroethyl)indolin-2-one

Citations

For This Compound
7
Citations
GY Meti, AA Kamble, RR Kamble… - European journal of …, 2016 - Elsevier
A series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones (3a-h) and 6-chloro-5-(2-chloroethyl)-3-(alkyl/aryl-2-ylidene)indolin-2-ones (5i-x) were synthesized. Compounds …
Number of citations: 3 www.sciencedirect.com
GY Meti, RR Kamble, AA Kamble, MN Kumbar… - Arch. Chem …, 2016 - researchgate.net
A series of novel biphenyl derived 5-substituted-indolin-2-one derivatives were synthesized by the reaction of 6-chloro-5-(2-chloroethyl)-indolin-2-one 1 with cyclic secondary amines 2a…
Number of citations: 3 www.researchgate.net
ST Rajan - 2021 - tdcommons.org
The present invention relates to the processes for the preparation 5-[2-[4-(1, 2-benzisothiazol-3-yl)-1-piperazinyl] ethyl]-6-chloro-1, 3 dihydro-2H-indol-2-one, methanesulfonate, …
Number of citations: 0 www.tdcommons.org
SR Murkute, GP Singh, SG Vasantharaju, K Bhat… - … of Pharmaceutical and …, 2022 - Elsevier
Ziprasidone hydrochloride is a second-generation antipsychotic drug employed for the treatment of schizophrenia and acute mania or mixed episodes associated with bipolar disorder. …
Number of citations: 1 www.sciencedirect.com
S Kar, H Sanderson, K Roy, E Benfenati… - Chemical …, 2021 - ACS Publications
The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), …
Number of citations: 138 pubs.acs.org
D Obradović, AN Stavrianidi, KB Ustinovich… - … of Chromatography A, 2019 - Elsevier
This work presents an investigation of retention characteristics of imidazoline and serotonin receptor ligands in non-aqueous hydrophilic interaction liquid chromatography (NA-HILIC) …
Number of citations: 5 www.sciencedirect.com
K Katta, VR Kandula, TS Rao, KK Jain, DV Rao… - J Chem Pharm Res, 2015
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.